Metyltetraprole: A Technical Guide to its Mechanism of Action on Fungal Respiration
Metyltetraprole: A Technical Guide to its Mechanism of Action on Fungal Respiration
For Researchers, Scientists, and Drug Development Professionals
Abstract
Metyltetraprole is a novel fungicide belonging to the Quinone outside Inhibitor (QoI) class, specifically classified under the Fungicide Resistance Action Committee (FRAC) Group 11A.[1] It effectively controls a broad spectrum of fungal pathogens, including strains that have developed resistance to conventional QoI fungicides.[2][3] The core of its mechanism of action lies in the inhibition of mitochondrial respiration by targeting Complex III (the cytochrome bc1 complex) of the electron transport chain.[4][5] This guide provides an in-depth technical overview of metyltetraprole's mode of action, its interaction with the target site, the molecular basis for its efficacy against resistant strains, and detailed experimental protocols for its study.
Introduction: The Fungal Respiratory Chain - A Prime Target
The mitochondrial electron transport chain is a critical pathway for ATP synthesis in fungi, making it an excellent target for antifungal agents. This chain is composed of a series of protein complexes (I-IV) embedded in the inner mitochondrial membrane. Complex III, also known as the cytochrome bc1 complex, plays a pivotal role by catalyzing the transfer of electrons from ubiquinol to cytochrome c.[6] This process is coupled with the translocation of protons across the inner mitochondrial membrane, generating the proton-motive force that drives ATP synthesis.[5]
Quinone outside inhibitors (QoIs) are a major class of fungicides that disrupt this process by binding to the Qo site of cytochrome b, a key subunit of Complex III.[6] This binding blocks the oxidation of ubiquinol, thereby inhibiting electron flow, collapsing the mitochondrial membrane potential, and ultimately leading to a cessation of ATP production and fungal cell death.[5]
Metyltetraprole's Molecular Mechanism of Action
Metyltetraprole, like other QoIs, targets the Qo site of cytochrome b.[6] Its chemical structure, however, features a unique and compact tetrazolinone moiety, which distinguishes it from older QoI fungicides like azoxystrobin and pyraclostrobin.[2] This structural difference is the key to its effectiveness against resistant fungal strains.
Overcoming Resistance: The G143A Mutation
The primary mechanism of resistance to traditional QoI fungicides is a single point mutation in the cytochrome b gene, resulting in the substitution of glycine with alanine at position 143 (G143A).[6] The bulkier methyl group of the alanine residue creates steric hindrance, preventing the binding of conventional QoIs to the Qo site.[7]
Metyltetraprole's compact tetrazolinone pharmacophore is designed to avoid this steric clash.[5] Cryo-electron microscopy studies have revealed that metyltetraprole has a different binding mode compared to azoxystrobin, allowing it to fit into the mutated Qo site of the G143A variant.[8] This enables it to maintain high binding affinity and inhibitory activity against these resistant strains.
Activity Against Other Resistance Mutations
Besides the G143A mutation, another mutation, F129L (phenylalanine to leucine at position 129), can also confer resistance to some QoI fungicides. Metyltetraprole has demonstrated efficacy against fungal isolates carrying the F129L mutation as well.[4][6] However, a different mutation, Y132C (tyrosine to cysteine at position 132), has been shown to mediate resistance to metyltetraprole in laboratory mutants.[6]
Quantitative Data on Antifungal Activity
The efficacy of metyltetraprole has been quantified through various in vitro and in vivo studies. The following tables summarize key data, comparing its activity with other QoI fungicides against both wild-type (WT) and resistant fungal strains.
| Fungicide | Fungal Species | Genotype | EC50 (mg/L) | Resistance Factor (RF) | Reference |
| Metyltetraprole | Zymoseptoria tritici | WT | 0.0022 | - | [2] |
| Metyltetraprole | Zymoseptoria tritici | G143A | 0.0029 | ~1.3 | [4] |
| Pyraclostrobin | Zymoseptoria tritici | WT | <0.1 | - | [4] |
| Pyraclostrobin | Zymoseptoria tritici | G143A | >100 | >1000 | [4] |
| Azoxystrobin | Zymoseptoria tritici | WT | <0.1 | - | [4] |
| Azoxystrobin | Zymoseptoria tritici | G143A | >100 | >1000 | [4] |
| Metyltetraprole | Pyrenophora teres | WT | 0.0048 | - | [2] |
| Metyltetraprole | Pyrenophora teres | F129L | ~0.01 | ~2.1 | [9] |
Table 1: Comparative in vitro efficacy (EC50) of metyltetraprole and other QoIs against wild-type and resistant fungal strains.
| Fungicide | Fungal Species | Genotype | IC50 (mg/L) for SCR activity | Reference |
| Metyltetraprole | Zymoseptoria tritici | WT | 0.0011 | [2] |
| Azoxystrobin | Zymoseptoria tritici | WT | 0.0011 | [2] |
| Pyraclostrobin | Zymoseptoria tritici | WT | 0.0004 | [2] |
| Metyltetraprole | Pyrenophora teres | WT | 0.0011 | [2] |
| Azoxystrobin | Pyrenophora teres | WT | 0.0011 | [2] |
| Pyraclostrobin | Pyrenophora teres | WT | 0.0003 | [2] |
Table 2: Inhibitory activity (IC50) of metyltetraprole and other QoIs on succinate-cytochrome c reductase (SCR) activity in wild-type fungal mitochondria.
Experimental Protocols
Isolation of Fungal Mitochondria
This protocol is adapted from established methods for isolating mitochondria from filamentous fungi and yeast for enzymatic assays.
Materials:
-
Fungal mycelia or yeast cells
-
Mitochondria Isolation Buffer (e.g., 0.6 M mannitol, 20 mM HEPES-KOH pH 7.4, 1 mM EDTA, 0.2% (w/v) bovine serum albumin (BSA))
-
Lytic enzyme (e.g., lyticase or zymolyase for yeast, Glucanex for filamentous fungi)
-
Dounce homogenizer
-
Centrifuge and rotor capable of reaching 15,000 x g
-
Bradford reagent for protein quantification
Procedure:
-
Harvest fungal cells by centrifugation and wash with sterile water.
-
Pre-treat cells with a reducing agent (e.g., 10 mM DTT) to facilitate cell wall digestion.
-
Digest the cell wall using an appropriate lytic enzyme in an osmotic buffer.
-
Gently homogenize the resulting spheroplasts or mycelia in ice-cold Mitochondria Isolation Buffer using a Dounce homogenizer.
-
Perform a series of differential centrifugation steps to separate mitochondria from other cellular components. This typically involves a low-speed spin (~1,500 x g) to pellet cell debris and nuclei, followed by a high-speed spin (~12,000 - 15,000 x g) of the supernatant to pellet the mitochondria.
-
Wash the mitochondrial pellet with Isolation Buffer to remove contaminants.
-
Resuspend the final mitochondrial pellet in a minimal volume of the desired buffer for subsequent assays.
-
Determine the protein concentration of the mitochondrial suspension using the Bradford assay.
Succinate-Cytochrome c Reductase (SCR) Assay
This assay measures the combined activity of Complex II and Complex III by monitoring the reduction of cytochrome c, with succinate as the electron donor.
Materials:
-
Isolated fungal mitochondria
-
Assay Buffer (e.g., 50 mM potassium phosphate buffer, pH 7.4, 1 mM EDTA)
-
Succinate solution (e.g., 1 M stock)
-
Cytochrome c solution (e.g., 10 mg/mL in water)
-
Potassium cyanide (KCN) solution (e.g., 100 mM stock, EXTREME CAUTION: HIGHLY TOXIC )
-
Spectrophotometer capable of measuring absorbance at 550 nm
Procedure:
-
In a cuvette, combine the Assay Buffer, KCN (to inhibit Complex IV), and cytochrome c.
-
Add a small amount of the isolated mitochondrial suspension (typically 10-50 µg of protein).
-
Initiate the reaction by adding succinate to the cuvette and mix immediately.
-
Monitor the increase in absorbance at 550 nm over time, which corresponds to the reduction of cytochrome c.
-
To test the inhibitory effect of metyltetraprole, pre-incubate the mitochondrial suspension with various concentrations of the fungicide (typically dissolved in DMSO) for a few minutes before adding succinate.
-
Calculate the rate of cytochrome c reduction and determine the IC50 value for the inhibitor.
Measurement of Mitochondrial Membrane Potential (ΔΨm)
The effect of metyltetraprole on the mitochondrial membrane potential can be assessed using cationic fluorescent dyes such as TMRM (tetramethylrhodamine, methyl ester) or TMRE (tetramethylrhodamine, ethyl ester).
Materials:
-
Fungal spheroplasts or intact cells
-
Fluorescent dye (e.g., TMRM or TMRE)
-
Fluorescence microscope or plate reader
Procedure:
-
Load the fungal cells or spheroplasts with the fluorescent dye at a low concentration (e.g., 25-100 nM) in an appropriate buffer.
-
Allow the dye to accumulate in the mitochondria, driven by the membrane potential.
-
Treat the cells with various concentrations of metyltetraprole.
-
Monitor the fluorescence intensity over time. A decrease in fluorescence indicates depolarization of the mitochondrial membrane.
-
A protonophore such as CCCP can be used as a positive control for complete membrane depolarization.
Quantification of ATP Synthesis
The impact of metyltetraprole on ATP production can be measured using a variety of commercially available ATP assay kits, which are typically based on the luciferin/luciferase bioluminescence reaction.
Materials:
-
Isolated fungal mitochondria or fungal spheroplasts
-
ATP assay kit (luciferin/luciferase-based)
-
Substrates for mitochondrial respiration (e.g., succinate, ADP)
-
Luminometer
Procedure:
-
Energize the isolated mitochondria or spheroplasts with a respiratory substrate like succinate.
-
Initiate ATP synthesis by adding ADP.
-
At various time points after the addition of metyltetraprole, take aliquots of the reaction and stop ATP synthesis (e.g., by boiling or adding a specific inhibitor).
-
Measure the ATP concentration in the samples using a luciferin/luciferase-based assay according to the manufacturer's instructions in a luminometer.
-
A decrease in ATP levels in metyltetraprole-treated samples compared to untreated controls indicates inhibition of ATP synthesis.
Visualizations
Figure 1: The Fungal Mitochondrial Electron Transport Chain and the Site of Action of Metyltetraprole.
Figure 2: Mechanism of Metyltetraprole Overcoming G143A Resistance.
Figure 3: Experimental Workflow for the Succinate-Cytochrome c Reductase (SCR) Assay.
Conclusion
Metyltetraprole represents a significant advancement in the management of fungal diseases, particularly in the face of growing resistance to existing fungicides. Its unique chemical structure allows it to effectively inhibit the fungal mitochondrial respiratory chain at Complex III, even in strains carrying the common G143A resistance mutation. This in-depth technical guide provides a comprehensive overview of its mechanism of action, supported by quantitative data and detailed experimental protocols, to aid researchers and drug development professionals in further understanding and utilizing this novel antifungal agent. The continued study of metyltetraprole's interactions with the cytochrome bc1 complex will be crucial for the development of next-generation fungicides and for sustainable resistance management strategies.
References
- 1. Protocol for mitochondrial isolation and sub-cellular localization assay for mitochondrial proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isolation of Mitochondria from Fusarium Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Measurement of mitochondrial membrane potential using fluorescent rhodamine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Fluorescence measurement of mitochondrial membrane potential changes in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. newprairiepress.org [newprairiepress.org]
- 7. assaygenie.com [assaygenie.com]
- 8. Antifungal activity of metyltetraprole against the existing QoI-resistant isolates of various plant pathogenic fungi: Metyltetraprole against QoI-R isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antifungal activity of metyltetraprole against the existing QoI‐resistant isolates of various plant pathogenic fungi: Metyltetraprole against QoI‐R isolates - PMC [pmc.ncbi.nlm.nih.gov]
